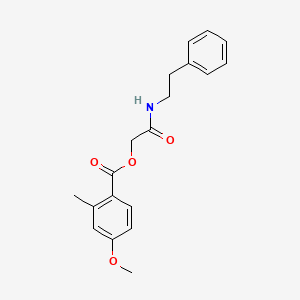

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

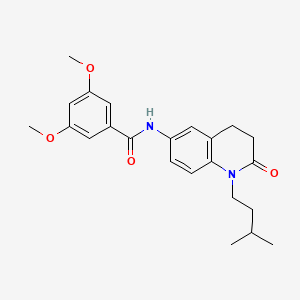

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid, or 5-indolylmethylpenta-2,4-dienoic acid, is an organic compound that is widely studied in the field of biochemistry and physiology. It is an important intermediate in the synthesis of several compounds and has been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Drug Discovery

- The compound has been employed as a key intermediate in the synthesis of the macrodiolide antibiotic elaiolide, highlighting its potential in drug discovery and synthesis (Morita & Kuwahara, 2007).

- It has been used in the synthesis of piperine analogs as inhibitors for multidrug efflux pump NorA overexpressing Staphylococcus aureus, demonstrating its role in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).

- The compound's derivatives, particularly (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, have shown to be potent inhibitors of histone deacetylase, indicating its significance in cancer research (Marson et al., 2004).

Role in Plant Biology and Agriculture

- A derivative, pyrenophoric acid, has been isolated from Pyrenophora semeniperda, a fungal pathogen proposed as a mycoherbicide. This derivative has shown strong phytotoxicity and is structurally related to the plant growth regulator abscisic acid, underlining its agricultural importance (Masi et al., 2014).

- The compound and its derivatives have been used to study the essential structural features for inhibition of root gravitropism, shedding light on plant growth and development (Shindo et al., 2020).

Chemical Synthesis and Analysis

- It has been used in the study of reaction mechanisms and structural analysis, illustrating its utility in organic chemistry and structural biology (Časar et al., 2005).

- The compound has been part of a comprehensive study in synthetic chemistry, such as in the synthesis of avenalumic carboxamide derivatives from ferulic acid, indicating its relevance in synthetic pathway exploration (Bazin et al., 2008).

Propiedades

IUPAC Name |

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZOWPQEARTBQG-LQPGMRSMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)